N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 4029-41-8
VCID: VC21344356
InChI: InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Molecular Formula: C15H12ClN3O2S
Molecular Weight: 333.8 g/mol

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

CAS No.: 4029-41-8

Cat. No.: VC21344356

Molecular Formula: C15H12ClN3O2S

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide - 4029-41-8

Specification

CAS No. 4029-41-8
Molecular Formula C15H12ClN3O2S
Molecular Weight 333.8 g/mol
IUPAC Name N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)
Standard InChI Key MDPCPLUKDJWCIZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl

Introduction

Chemical Structure and Identification

Structural Components and Representation

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide consists of three primary structural components: a quinoxaline ring system, a chlorine substituent at the 3-position of the quinoxaline, and a 4-methylbenzenesulfonamide group attached at the 2-position. The quinoxaline core, being a heterocyclic compound, contributes significantly to the compound's potential biological activity and serves as an important pharmacophore in medicinal chemistry . The presence of the chlorine atom at the 3-position of the quinoxaline ring modifies the electronic properties and potentially affects the compound's binding affinity to biological targets. The 4-methylbenzenesulfonamide moiety introduces additional functionality that can participate in hydrogen bonding and other intermolecular interactions, which are crucial for ligand-receptor binding in biological systems .

The chemical structure can be represented through various notations, including the SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl) and the InChI string (InChI=1S/C15H12ClN3O2S/c1-10-6-8-11(9-7-10)22(20,21)19-15-14(16)17-12-4-2-3-5-13(12)18-15/h2-9H,1H3,(H,18,19)) . These representations provide a standardized way to encode the structure of the compound, facilitating its identification and comparison with other chemical entities. The structure features one hydrogen bond donor and five hydrogen bond acceptors, which are important parameters in determining the compound's interaction with biological targets and its pharmacokinetic properties .

Identification and Registry Information

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is registered with the Chemical Abstracts Service (CAS) under the registry number 4029-41-8, providing a unique identifier for this specific chemical entity . The compound is also identified in various chemical databases and repositories, including PubChem (CID: 677919), ChEMBL (CHEMBL1518476), and DSSTox (DTXSID20350392) . These identifiers facilitate the retrieval of information about the compound from scientific literature and databases, enabling researchers to access relevant data regarding its properties, synthesis, and applications.

Physical and Chemical Properties

Basic Physical Properties

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide exhibits several notable physical properties that characterize its behavior and appearance. The compound exists as a solid at room temperature, making it relatively stable and easy to handle in laboratory settings . The molecular weight of the compound is 333.79 g/mol, which places it in the medium-sized molecule category often encountered in medicinal chemistry . This molecular weight is significant because it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial considerations in drug development.

The compound has a boiling point of approximately 495.5°C, indicating its thermal stability and high vaporization temperature . This high boiling point suggests that the compound has strong intermolecular forces, likely due to the presence of the sulfonamide group and the aromatic ring systems. The storage conditions recommended for this compound include maintaining it at room temperature in a dry environment, which further supports its stability under standard laboratory conditions .

Chemical Properties and Reactivity

Table 1: Key Chemical Properties of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide

PropertyValueReference
Molecular FormulaC15H12ClN3O2S
Molecular Weight333.79 g/mol
XLogP3-AA3.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Exact Mass333.0338755 Da
Boiling Point495.5°C

The compound's chemical properties play a significant role in determining its reactivity and potential interactions with biological systems. With an XLogP3-AA value of 3.4, the compound demonstrates moderate lipophilicity, which is an important parameter in predicting its membrane permeability and solubility characteristics . This lipophilicity value suggests that the compound may have a reasonable balance between aqueous solubility and membrane permeability, which are desirable properties for potential drug candidates.

The compound contains one hydrogen bond donor and five hydrogen bond acceptors, which influence its ability to form hydrogen bonds with biological targets and solvent molecules . These hydrogen bonding capabilities are crucial for determining the compound's solubility, as well as its potential to interact with proteins, enzymes, and receptors. The presence of three rotatable bonds indicates a moderate degree of conformational flexibility, which can impact the compound's ability to adopt different conformations when interacting with biological targets . The reactivity of the compound is further influenced by the presence of the chlorine substituent, which can participate in halogen bonding, and the sulfonamide group, which can engage in both hydrogen bonding and acid-base interactions.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Intermediate

N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis of more complex molecules, particularly those aimed at developing therapeutic agents . Its unique structure, featuring a quinoxaline core along with reactive functional groups, makes it a versatile building block for the construction of diverse molecular architectures. Researchers utilize this compound as a starting material or an intermediate step in multi-stage synthetic pathways leading to compounds with enhanced biological activities. The presence of the chlorine substituent at the 3-position of the quinoxaline ring provides a reactive site for further functionalization through various chemical transformations, such as nucleophilic substitution reactions, cross-coupling reactions, and other synthetic methodologies .

The synthetic versatility of this compound enables medicinal chemists to create libraries of derivatives with varied substitution patterns, which can be screened for biological activities. This approach is fundamental in structure-activity relationship (SAR) studies, where the influence of structural modifications on biological activity is systematically investigated . The insights gained from such studies contribute significantly to the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The role of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide as a synthetic intermediate is thus crucial in expanding the chemical space of potential therapeutic agents and advancing the field of drug discovery.

Applications in Imaging and Probe Development

In addition to its applications in therapeutic agent development, N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide may be used in the development of fluorescent probes or imaging agents due to its unique chemical framework . The quinoxaline core structure can exhibit fluorescent properties, which can be harnessed for the design of molecular probes for biological imaging applications. These probes can be engineered to selectively bind to specific biological targets, allowing for the visualization of cellular processes, protein localization, and other biological phenomena. The ability to introduce various functionalities through the reactive sites present in N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide allows for the tailoring of these probes to meet specific requirements for sensitivity, selectivity, and photophysical properties.

The development of molecular imaging probes based on quinoxaline derivatives contributes significantly to the field of chemical biology, enabling researchers to study biological processes in real-time and with high spatial resolution. These tools are invaluable for understanding the mechanisms of disease progression, drug action, and cellular function. The potential of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide in this domain highlights its versatility beyond traditional drug development applications, extending its utility to the broader field of biomedical research .

Synthesis and Reactivity

Reactivity and Chemical Transformations

The reactivity of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide is largely governed by the functional groups present in its structure. The chlorine substituent at the 3-position of the quinoxaline ring can participate in various chemical transformations, such as nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles to create diverse derivatives. The sulfonamide group can be involved in reactions typical of secondary amines, such as alkylation, acylation, and other transformations that modify the nitrogen atom. The aromatic rings present in the structure (both the quinoxaline core and the methylbenzene ring) can undergo electrophilic aromatic substitution reactions, although these might be less favorable due to the deactivating effect of the sulfonamide group.

The compound's reactivity profile makes it a versatile substrate for chemical derivatization, allowing medicinal chemists to introduce various functionalities and modulate the physicochemical properties of the resulting compounds. This versatility is particularly valuable in medicinal chemistry, where the systematic modification of lead compounds is a common approach to optimize their biological activity and pharmacokinetic properties. The potential for diverse chemical transformations of N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide enhances its utility as a building block in the synthesis of complex molecules with potential therapeutic applications.

SupplierCatalog NumberPuritySizePriceReference
ChemSceneCS-0153038>98%10gNot specified
MySkinRecipes7273595%0.050g$30.37
MySkinRecipes7273595%0.250g$45.56
Aladdin ScientificALA-N193251-1gmin 95%1gNot specified

The compound is available in various quantities, ranging from 0.050g to 10g, which caters to different research needs and scales . The pricing information, where available, indicates that the cost varies with the quantity, with the 0.050g package priced at $30.37 and the 0.250g package at $45.56 . This pricing structure is typical for research chemicals, where smaller quantities are proportionally more expensive due to the fixed costs associated with packaging, handling, and quality control. The lead time for obtaining the compound is also specified by some suppliers, with Aladdin Scientific indicating a lead time of 5 days .

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